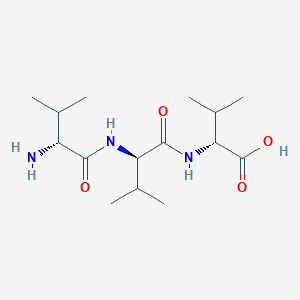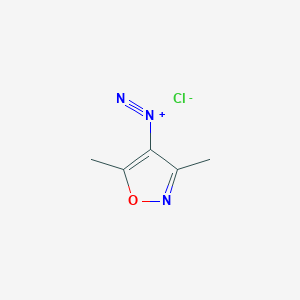![molecular formula C13H12N4O2 B14257012 Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl- CAS No. 185431-97-4](/img/structure/B14257012.png)
Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl- is a chemical compound with a complex structure that includes a triazinyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(dimethylamino)-1,2,4-triazine with phenyl ethanedione in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives .
Scientific Research Applications
Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethanedione, diphenyl-: A similar compound with two phenyl groups instead of the triazinyl and phenyl groups.
1,2-bis[4-(dimethylamino)phenyl]-1,2-ethanedione: Another related compound with two dimethylamino phenyl groups.
Uniqueness
The presence of the triazinyl group differentiates it from other similar compounds and contributes to its unique reactivity and interactions .
Properties
CAS No. |
185431-97-4 |
|---|---|
Molecular Formula |
C13H12N4O2 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
1-[3-(dimethylamino)-1,2,4-triazin-6-yl]-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C13H12N4O2/c1-17(2)13-14-8-10(15-16-13)12(19)11(18)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
NAJMHSIPDLVLDR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(N=N1)C(=O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)-](/img/structure/B14256929.png)


![(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14256954.png)
![[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid](/img/structure/B14256964.png)
![2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14256966.png)
![4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B14256968.png)




![4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14256983.png)


